5-Hydroxy-2-nitrobenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93899. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

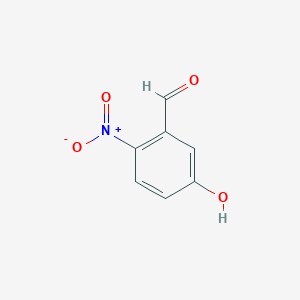

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYPHUGUKGMURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022290 | |

| Record name | 5-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42454-06-8 | |

| Record name | 5-Hydroxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42454-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042454068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42454-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA926Z93IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Hydroxy-2-nitrobenzaldehyde chemical properties

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzaldehyde

Introduction

This compound (CAS No: 42454-06-8) is an organic compound featuring a benzaldehyde (B42025) structure substituted with a hydroxyl (-OH) group and a nitro (-NO2) group.[1] This arrangement of functional groups, an electron-donating hydroxyl group and an electron-withdrawing nitro group, imparts unique chemical properties and reactivity to the molecule.[1] It typically appears as a yellow to orange crystalline solid and is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2] Its biological activity is also a subject of interest in medicinal chemistry.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 42454-06-8 | [3] |

| Molecular Formula | C₇H₅NO₄ | [1][2][3] |

| Molecular Weight | 167.12 g/mol | [2][3] |

| Appearance | Pale Yellow to Yellow Solid/Powder | [1][2] |

| Melting Point | 165-169 °C | [2] |

| Boiling Point | 373.0 ± 32.0 °C (Predicted) | [2] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.34 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in methanol (B129727) and other organic solvents.[1][2] | [1][2] |

| Storage Temperature | Room Temperature, sealed in dry, dark place. | [2][4] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for this compound.[5][6]

-

Infrared (IR) Spectroscopy: IR spectra, often obtained using KBr wafer or ATR-IR techniques, are available and provide information about the functional groups present.[3][7]

-

Mass Spectrometry (MS): Mass spectrometry data is available for the determination of the molecular weight and fragmentation pattern.[3]

-

UV-Vis Spectroscopy: UV spectral data has also been recorded.[3]

Reactivity and Stability

-

Reactivity: The presence of the aldehyde, hydroxyl, and nitro groups allows for a range of chemical transformations.[1] The aldehyde group can undergo condensation reactions, for example, with primary amines to form Schiff bases.[8] The nitro group is electron-withdrawing, influencing the molecule's overall reactivity, and can be reduced to an amino group, opening pathways to other functionalized compounds.[1][8] The compound can react with hydrochloric acid to form 5-hydroxy-2-nitrobenzoic acid.[4]

-

Stability: The compound is listed as air-sensitive.[2] It should be stored in a dry, dark place under an inert atmosphere.[2][4] It is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 3-Hydroxybenzaldehyde (B18108).[2]

Materials:

-

3-Hydroxybenzaldehyde

-

Nitric Acid (28% solution, density = 1.17 g/mL)

-

Water

Procedure:

-

Slowly add 3 g of 3-hydroxybenzaldehyde to 30 mL of nitric acid (28% solution).

-

Maintain the reaction temperature between 35°C and 45°C during the addition.

-

After the addition is complete, perform hydrolysis and allow the reaction mixture to stand at room temperature.

-

A yellow precipitate will form. Filter the precipitate from the solution.

-

Reflux the collected precipitate in 20 mL of benzene for 15-20 minutes.

-

Separate the insoluble material.

-

Purify the product by recrystallization from water to obtain this compound.[2]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying this compound.[11][12]

Instrumentation & Conditions:

-

System: HPLC system with a UV detector.[12]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11][12]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. For MS compatibility, formic acid should be used instead.[11]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).[12]

-

Injection Volume: 10 µL.[12]

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol. Dilute to a working concentration (e.g., 1-10 µg/mL).

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of the compound.

-

Analysis: Identify the peak corresponding to this compound based on its retention time. Purity can be assessed by the peak area percentage.

Safety and Hazards

This compound is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]

-

Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and use only in well-ventilated areas.[14] Protective equipment, including gloves, eye protection, and face protection, is mandatory.[14][15]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[16]

Applications and Reactivity Pathways

This compound is a valuable intermediate in organic synthesis.[2]

-

Pharmaceuticals and Agrochemicals: It serves as a starting material for various compounds in the pharmaceutical and agrochemical industries.[2]

-

Dyes: It is also used in the synthesis of dyestuffs.[2]

-

Quinoline (B57606) Derivatives: It is used to synthesize quinoline derivatives, which have applications in medical research and diagnosis, including the production of monoclonal antibodies.[1][4]

-

Biological Activity: The compound itself has shown anticholinesterase activity.[4]

The key functional groups allow for several synthetic routes to more complex molecules.

References

- 1. CAS 42454-06-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 42454-06-8 [m.chemicalbook.com]

- 3. This compound | C7H5NO4 | CID 39211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 42454-06-8 | FH70672 [biosynth.com]

- 5. This compound(42454-06-8) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. valsynthese.ch [valsynthese.ch]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | 42454-06-8 [amp.chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Hydroxy-2-nitrobenzaldehyde (CAS 42454-06-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy-2-nitrobenzaldehyde (CAS 42454-06-8), a versatile organic compound with applications in organic synthesis and potential pharmacological activities. This document details its physicochemical properties, synthesis, and analytical characterization methods. Furthermore, it explores its role as a key intermediate in the synthesis of quinoline (B57606) derivatives and its potential as an anticholinesterase agent.

Core Compound Information

This compound is an aromatic aldehyde characterized by the presence of a hydroxyl group at the 5-position and a nitro group at the 2-position of the benzaldehyde (B42025) ring.[1] These functional groups impart unique reactivity and make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [3] |

| Molecular Weight | 167.12 g/mol | [3] |

| CAS Number | 42454-06-8 | [3] |

| Appearance | Yellow to orange crystalline solid/powder | [1][4] |

| Melting Point | 165-169 °C | [3] |

| Boiling Point (Predicted) | 373.0 ± 32.0 °C | [4] |

| Solubility | Soluble in organic solvents like methanol; moderately soluble in water. | [1] |

| pKa (Predicted) | 6.34 ± 0.10 | [4] |

| InChI Key | XLYPHUGUKGMURE-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1cc(O)ccc1--INVALID-LINK--[O-] | [1] |

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3] It should be stored in a dry, dark place at room temperature.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. This section provides protocols for its synthesis and analytical characterization.

Synthesis of this compound

This compound can be synthesized via the nitration of 3-hydroxybenzaldehyde (B18108). The following protocol is a general procedure based on established methods.[4]

Materials:

-

3-Hydroxybenzaldehyde

-

Nitric acid (28% solution, density = 1.17 g/mL)

-

Deionized water

-

Ice

Equipment:

-

Reaction flask

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Buchner funnel and vacuum flask

-

Beakers

-

Recrystallization apparatus

Procedure:

-

Slowly add 3 g of 3-hydroxybenzaldehyde to 30 mL of nitric acid (28% solution) in a reaction flask, while maintaining the temperature between 35-45 °C with stirring.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for hydrolysis to occur. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Reflux the collected precipitate in 20 mL of benzene for 15-20 minutes.

-

Separate the insoluble material and purify it by recrystallization from water.

-

Dry the purified this compound to obtain the final product.

References

An In-depth Technical Guide to the Structure Elucidation of 5-Hydroxy-2-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structure elucidation of 5-Hydroxy-2-nitrobenzaldehyde (CAS No: 42454-06-8). The document details the spectroscopic data, experimental protocols, and logical workflows essential for confirming the molecular structure of this important chemical intermediate.

Compound Identification and Properties

This compound is an aromatic compound with the molecular formula C₇H₅NO₄.[1] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a formyl (-CHO) group. The molecular weight of the compound is 167.12 g/mol . The presence of these functional groups makes it a valuable precursor in the synthesis of various pharmaceutical agents and fine chemicals.[2]

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 42454-06-8 | [3] |

| Molecular Formula | C₇H₅NO₄ | [4] |

| Molecular Weight | 167.12 g/mol | |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Formyl-4-nitrophenol, 6-Nitro-3-hydroxybenzaldehyde | [4] |

| Melting Point | 165-169 °C | [5] |

| Appearance | Pale yellow crystalline powder | [6] |

Spectroscopic Data for Structure Elucidation

The confirmation of the this compound structure relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Proton 1 | ~10.4 | Singlet | Aldehyde (-CHO) |

| Proton 2 | ~8.1 | Doublet | Aromatic (H-3) |

| Proton 3 | ~7.4 | Doublet of doublets | Aromatic (H-4) |

| Proton 4 | ~7.2 | Doublet | Aromatic (H-6) |

| Proton 5 | ~11.0 | Singlet (broad) | Hydroxyl (-OH) |

Note: Data is representative and may vary based on solvent and instrument.[7][8]

Table 3: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm | Assignment |

| 1 | ~188 | Aldehyde (C=O) |

| 2 | ~160 | Aromatic (C-5, attached to -OH) |

| 3 | ~140 | Aromatic (C-2, attached to -NO₂) |

| 4 | ~129 | Aromatic (C-1, attached to -CHO) |

| 5 | ~126 | Aromatic (C-4) |

| 6 | ~125 | Aromatic (C-6) |

| 7 | ~119 | Aromatic (C-3) |

Note: Assignments are based on substituent effects and data from similar compounds. Specific data can be found in spectral databases.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in the molecule by their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100 | C-H stretch | Aromatic |

| ~2850, ~2750 | C-H stretch | Aldehyde (-CHO) |

| 1680-1700 | C=O stretch | Aldehyde (-CHO) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1520, ~1340 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |

| ~1200 | C-O stretch | Phenolic |

Source: Data compiled from NIST Chemistry WebBook and other spectral databases.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Interpretation |

| 167 | Molecular Ion [M]⁺ |

| 166 | [M-H]⁺ |

| 137 | [M-NO]⁺ |

| 121 | [M-NO₂]⁺ |

| 93 | [M-NO₂ - CO]⁺ |

Source: Data compiled from NIST Mass Spectrometry Data Center and SpectraBase.[14][15]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive 3D structure of the molecule in the solid state.

Table 6: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 9.6648 |

| b (Å) | 5.0917 |

| c (Å) | 14.920 |

| β (°) | 106.159 |

Source: Data from the Crystallography Open Database (COD), associated with Acta Crystallographica Section E 2015;71(5):o328-o329.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis Protocol: Nitration of 3-Hydroxybenzaldehyde (B18108)

This protocol describes a representative method for synthesizing this compound.

-

Dissolution: Dissolve 3-hydroxybenzaldehyde in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C while stirring continuously.

-

Nitrating Mixture Preparation: In a separate, cooled beaker, cautiously add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Addition: Transfer the nitrating mixture to a dropping funnel and add it dropwise to the cooled 3-hydroxybenzaldehyde solution over 30-60 minutes. Ensure the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture over a large volume of crushed ice and water. A yellow precipitate should form.

-

Isolation: Collect the solid product via vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove residual acids.

-

Drying: Dry the product in a desiccator or a low-temperature vacuum oven.

-

Purification: If necessary, recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Analytical Protocols

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy: Spectra can be obtained using the KBr pellet method, where the sample is ground with potassium bromide and pressed into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used for neat samples.[4]

-

Mass Spectrometry: For Electron Ionization (EI-MS), the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[15]

-

X-ray Crystallography: Single crystals suitable for diffraction are grown by slow evaporation from a suitable solvent. The crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature.

Visualizations: Workflows and Pathways

Diagrams help visualize the logical connections and processes involved in structure elucidation.

Caption: Logical workflow for the structure elucidation of this compound.

Caption: Proposed synthesis pathway for this compound.

Caption: Primary fragmentation pathway in Electron Ionization Mass Spectrometry.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H5NO4 | CID 39211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:42454-06-8 | Chemsrc [chemsrc.com]

- 6. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. This compound(42454-06-8) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound(42454-06-8) IR Spectrum [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Melting Point of 5-Hydroxy-2-nitrobenzaldehyde

This technical guide provides comprehensive information on the melting point of 5-Hydroxy-2-nitrobenzaldehyde, a key physical property for its identification, purity assessment, and application in research and development. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Data: Melting Point

This compound is a yellow to orange crystalline solid.[1] Its melting point is a crucial parameter for its characterization. A summary of reported melting point values from various suppliers and literature sources is presented below. The variation in the reported ranges can be attributed to different analytical methods, instrument calibration, and sample purity. A sharp melting range (typically 1-2°C) is indicative of high purity, whereas a broad melting range suggests the presence of impurities.[2][3]

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Source |

| 168.0 - 172.0 °C | Tokyo Chemical Industry[4] |

| 165 - 169 °C | ChemicalBook, Sigma-Aldrich[2][5][6][7][8][9] |

| 172 °C | Tokyo Chemical Industry (Reference)[4] |

| 167 °C | The Journal of Organic Chemistry (as cited by ChemicalBook)[5][7] |

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound using the capillary method with a digital melting point apparatus. This method is standard in organic chemistry for its reliability and precision.

2.1. Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The method involves heating a small, powdered sample in a capillary tube and observing the temperatures at which melting begins and is complete.

2.2. Materials and Equipment

-

Sample: this compound, finely powdered and completely dry.

-

Equipment:

-

Digital melting point apparatus (e.g., Mel-Temp or similar).

-

Glass capillary tubes (one end sealed).

-

Mortar and pestle (optional, for pulverizing the sample).

-

Spatula.

-

Long glass tube or PVC pipe for packing.

-

Safety goggles.

-

2.3. Procedure

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Take a capillary tube and press the open end into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube so the sealed end is facing down. Gently tap the tube on a hard surface to cause the solid to fall to the bottom.[10][11]

-

To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a 1-meter glass tube) onto the lab bench. The bouncing action will compact the sample at the bottom.[10]

-

Repeat until the sample is packed to a height of 2-3 mm. A sample height greater than this can lead to an artificially broad melting range.[10]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[11][12]

-

Rapid Determination (Optional but Recommended): First, perform a rapid heating to get an approximate melting point. Set a fast heating rate (e.g., 10-20°C per minute). This provides a rough estimate and saves time.[2][3]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

-

Set the heating rate to a slow value, typically 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[11] A slow heating rate is critical for thermal equilibrium and an accurate measurement.[12]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature (T1) at which the first droplet of liquid appears in the sample.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

Perform the measurement in duplicate or triplicate to ensure consistency and report the average range.

-

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound like this compound.

References

- 1. sciencing.com [sciencing.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. westlab.com [westlab.com]

A Technical Guide to the Solubility of 5-Hydroxy-2-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Hydroxy-2-nitrobenzaldehyde in organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production. This document outlines the available solubility data, detailed experimental protocols for solubility determination, and workflows for synthesis and solubility testing.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information and data from chemical suppliers indicate its general behavior in various solvent classes. The following table summarizes the available information.

| Solvent Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (at Room Temperature) |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble[1] |

| Ethanol | C₂H₅OH | 46.07 | 78.4 | Believed to be soluble |

| Water | H₂O | 18.02 | 100 | Insoluble (recrystallization from water is possible, suggesting some solubility at elevated temperatures)[1] |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Believed to be soluble |

| Acetone | C₃H₆O | 58.08 | 56 | Believed to be soluble |

| Nonpolar Solvents | ||||

| Benzene | C₆H₆ | 78.11 | 80.1 | Slightly soluble (used for reflux)[1] |

Note: "Believed to be soluble" indicates that while specific quantitative data is not available, the general principle of "like dissolves like" suggests solubility due to the polar nature of this compound. Experimental verification is recommended.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocols provide a framework for determination.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of solvent.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Continue drying until all the solvent has evaporated.

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in terms of g/L or mg/mL.

-

Protocol 2: General Qualitative Solubility Test

This is a simpler, less precise method to quickly assess solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the test tube for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound starting from 3-Hydroxybenzaldehyde.[1]

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination (Gravimetric Method)

This diagram outlines the logical steps for the quantitative determination of solubility using the gravimetric method.

Caption: Gravimetric Solubility Determination Workflow.

References

Spectroscopic Profile of 5-Hydroxy-2-nitrobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Hydroxy-2-nitrobenzaldehyde, a key intermediate in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, organic chemistry, and analytical science. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound (CAS No: 42454-06-8, Molecular Formula: C₇H₅NO₄, Molecular Weight: 167.12 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Note: A ¹³C NMR spectrum is available for this compound, with one source indicating the use of CDCl₃ & DMSO-d₆ as the solvent.[4] However, a detailed peak list is not provided in the searched resources.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | - | O-H stretch (Phenolic) |

| Data Not Available | - | C-H stretch (Aromatic) |

| Data Not Available | - | C=O stretch (Aldehyde) |

| Data Not Available | - | N=O asymmetric stretch (Nitro) |

| Data Not Available | - | C=C stretch (Aromatic) |

| Data Not Available | - | N=O symmetric stretch (Nitro) |

| Data Not Available | - | C-O stretch (Phenolic) |

| Data Not Available | - | C-H out-of-plane bend (Aromatic) |

Note: While specific peak wavenumbers are not detailed, IR spectra for this compound have been recorded using techniques such as ATR-Neat and as a solid (split mull) in Fluorolube and Nujol.[1][5][6]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 167 | Data Not Available | [M]⁺ (Molecular Ion) |

| Data Not Available | - | Fragment Ion |

| Data Not Available | - | Fragment Ion |

| Data Not Available | - | Fragment Ion |

Note: The mass spectrum of this compound has been obtained via electron ionization (EI), confirming the molecular weight of 167.12 g/mol .[1][7]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic nitro compounds, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a frequency of 300 MHz or higher. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared using one of several methods:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid sample is ground to a fine paste with Nujol (mineral oil) and placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample is injected into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the complementary nature of the information obtained from different spectroscopic techniques.

Caption: Interrelationship of spectroscopic techniques for structural elucidation.

References

- 1. This compound | C7H5NO4 | CID 39211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-羟基-2-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound(42454-06-8) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

5-Hydroxy-2-nitrobenzaldehyde: A Comprehensive Technical Guide for Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial synthetic intermediate in a multitude of chemical applications. Characterized by the presence of hydroxyl, nitro, and aldehyde functional groups, this compound offers a unique platform for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the reactive sites of the aldehyde and hydroxyl moieties, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2][3][4] This guide provides a detailed overview of its physicochemical properties, a standardized synthesis protocol, and its significant role as a building block, particularly in the formation of Schiff bases and other heterocyclic systems.

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline solid.[1] It is soluble in organic solvents like methanol (B129727) and moderately soluble in water.[1][2] Its key identifying and physical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 42454-06-8 | [1][5][6] |

| Molecular Formula | C₇H₅NO₄ | [5][6][7] |

| Molecular Weight | 167.12 g/mol | [5][6][7] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Formyl-4-nitrophenol, 2-Nitro-5-hydroxybenzaldehyde | [1][5] |

| Melting Point | 165-169 °C | [2][8] |

| Appearance | Yellow powder / Yellow to orange crystalline solid | [1][2][4] |

| SMILES | C1=CC(=C(C=C1O)C=O)--INVALID-LINK--[O-] | [5][6] |

| InChI Key | XLYPHUGUKGMURE-UHFFFAOYSA-N | [5][8] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 3-Hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-director; however, the reaction conditions can be controlled to favor the formation of the desired isomer.

Figure 1. Synthetic workflow for this compound.

Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde

This protocol is adapted from established procedures for the synthesis of this compound.[2][3]

-

Materials:

-

3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde)

-

Nitric acid (28% solution, density = 1.17 g/mL)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, filtration apparatus.

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and thermometer, add 30 mL of nitric acid (28% solution).

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add 3.0 g of 3-Hydroxybenzaldehyde to the nitric acid solution in portions, ensuring the internal temperature is maintained between 35°C and 45°C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature.

-

Perform hydrolysis by carefully adding water to the reaction mixture. A yellow precipitate will form.

-

Collect the yellow precipitate by vacuum filtration and wash with cold water.

-

Transfer the crude solid to a flask containing 20 mL of benzene and reflux the mixture for 15-20 minutes to remove soluble impurities.

-

Filter the hot mixture to separate the insoluble material, which is the desired product.

-

Purify the product by recrystallization from hot water to obtain this compound.

-

-

Characterization: The final product can be characterized by its melting point (167°C) and spectroscopic methods (¹H NMR, IR, MS).[2][9][10][11]

Applications as a Synthetic Intermediate

The trifunctional nature of this compound makes it an exceptionally useful building block. The aldehyde group is a prime site for condensation reactions, the nitro group can be reduced to an amine, and the hydroxyl group can be alkylated or acylated.

Figure 2. Major synthetic pathways using this compound.

Synthesis of Schiff Bases

One of the most significant applications of this compound is in the synthesis of Schiff bases (imines) through condensation with primary amines.[12][13] These compounds are widely investigated in medicinal chemistry for their potential biological activities.[14][15]

Experimental Protocol: General Synthesis of a Schiff Base

This is a representative protocol for the condensation reaction.[13][16]

-

Materials:

-

This compound

-

A primary aromatic or aliphatic amine (e.g., aniline, p-toluidine)

-

Absolute ethanol (B145695)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle.

-

-

Procedure:

-

Dissolve one molar equivalent of this compound in hot absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve one molar equivalent of the chosen primary amine in absolute ethanol.

-

Add the amine solution to the aldehyde solution with stirring.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[13]

-

Attach a condenser and reflux the reaction mixture for 1-3 hours. The progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Other Applications

-

Quinoline (B57606) Derivatives: It is used as a starting material for the synthesis of quinoline derivatives, which have applications in medical research and diagnostics.[1][6]

-

Anticholinesterase Agents: The molecule has reported anticholinesterase activity, which is of interest in the study of neurodegenerative diseases.[1][6]

-

Dye and Pigment Production: The chromophoric groups present in the molecule make it a useful intermediate in the dye industry.[2][17]

Role in Drug Discovery and Development

While this compound itself is not typically the active pharmaceutical ingredient (API), its derivatives, especially Schiff bases, are of significant interest. The structural scaffold is present in molecules explored for a range of biological activities.

-

Antimicrobial and Anticancer Activity: Substituted salicylaldehydes and their Schiff base derivatives have demonstrated potent antibacterial, antifungal, and anticancer properties.[15][18] The combination of the hydroxyl, nitro, and imine groups in the final structures is often key to their efficacy.

-

Signaling Pathway Modulation: While direct evidence is limited for this specific molecule, other benzaldehyde (B42025) derivatives have been shown to interact with cellular signaling cascades like the MAPK pathway, which regulates cell proliferation and apoptosis.[18] This suggests that derivatives of this compound could be promising candidates for further investigation in cancer research.

Figure 3. A conceptual workflow for drug discovery using the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value synthetic intermediate with a well-established role in organic synthesis. Its readily available functional groups provide multiple avenues for chemical modification, leading to a diverse range of complex molecules. Its application in the synthesis of biologically active Schiff bases underscores its importance to the fields of medicinal chemistry and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile compound.

References

- 1. CAS 42454-06-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 42454-06-8 [m.chemicalbook.com]

- 3. This compound | 42454-06-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H5NO4 | CID 39211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 42454-06-8 | FH70672 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound 98 42454-06-8 [sigmaaldrich.com]

- 9. This compound(42454-06-8) 1H NMR [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. chemimpex.com [chemimpex.com]

- 18. benchchem.com [benchchem.com]

The Cornerstone of Complexity: A Technical Guide to 5-Hydroxy-2-nitrobenzaldehyde in Novel Heterocyclic Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility of 5-hydroxy-2-nitrobenzaldehyde in the creation of novel heterocyclic compounds. This document provides an in-depth overview of synthetic methodologies, quantitative data, and potential biological applications, establishing this compound as a critical starting material in medicinal chemistry and materials science.

Introduction: A Versatile Scaffolding for Innovation

This compound is a commercially available aromatic aldehyde that serves as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring an aldehyde, a hydroxyl group, and a nitro group on a benzene (B151609) ring, offers multiple reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the nitro group enhances the reactivity of the aromatic ring, making it an ideal precursor for the construction of complex molecular frameworks with significant potential in drug discovery and materials science.

This technical guide outlines key synthetic strategies that leverage the reactivity of this compound, providing detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways.

Core Synthetic Strategies and Applications

The strategic positioning of the functional groups in this compound allows for a range of synthetic transformations, primarily centered around the reactivity of the aldehyde and the potential for reduction of the nitro group to an amine. This in situ generation of an ortho-amino-hydroxy benzaldehyde (B42025) derivative opens a gateway to a multitude of condensation and cyclization reactions for the synthesis of various heterocyclic systems.

A crucial step in many synthetic routes involving this compound is the reduction of the nitro group to an amine. This transformation is typically achieved using reducing agents such as iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation. The resulting ortho-aminophenol derivative is highly reactive and can be used in situ for subsequent cyclization reactions.

Caption: General synthetic workflow starting from this compound.

Synthesis of Quinolines: The Friedländer Annulation

A powerful method for the synthesis of quinoline (B57606) derivatives is the Friedländer annulation, which involves the reaction of an ortho-aminobenzaldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone). By employing a domino nitro reduction-Friedländer heterocyclization, 7-hydroxyquinolines can be synthesized in a one-pot reaction from this compound.

Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis of 7-Hydroxyquinolines

-

Reaction Setup: To a solution of this compound (1 equivalent) in glacial acetic acid, add the active methylene compound (e.g., a β-ketoester or a ketone, 3 equivalents).

-

Reduction: Heat the mixture to 95-110 °C and add iron powder (4 equivalents) portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

-

Work-up and Purification: After completion, cool the reaction mixture, pour it into ice water, and neutralize with a suitable base. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Reactant 2 (Active Methylene Compound) | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Ethyl acetoacetate | Ethyl 7-hydroxy-2-methylquinoline-3-carboxylate | 80-90 | 185-187 | ¹H NMR, ¹³C NMR, MS |

| Acetophenone | 7-Hydroxy-2-phenylquinoline | 75-85 | 230-232 | ¹H NMR, ¹³C NMR, MS |

| Cyclohexanone | 8-Hydroxy-1,2,3,4-tetrahydroacridine | 70-80 | >300 | ¹H NMR, ¹³C NMR, MS |

Synthesis of Benzimidazoles

Benzimidazole (B57391) derivatives are readily synthesized through the condensation of an ortho-phenylenediamine with an aldehyde. Following the reduction of the nitro group in this compound, the resulting 5-hydroxy-2-aminobenzaldehyde can be further reacted with another amine to form a di-amino intermediate, which then cyclizes with an aldehyde or carboxylic acid derivative to yield 6-hydroxybenzimidazoles.

Caption: Synthetic pathway to 6-hydroxybenzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-6-hydroxybenzimidazoles

-

Nitro Reduction: Reduce this compound to 5-hydroxy-2-aminobenzaldehyde using a standard procedure (e.g., iron in acetic acid).

-

Condensation: In a one-pot synthesis, add an equivalent of an aromatic aldehyde to the reaction mixture containing the in-situ generated 5-hydroxy-2-aminobenzaldehyde.

-

Cyclization: Reflux the mixture in a suitable solvent (e.g., ethanol) in the presence of an oxidizing agent (e.g., sodium metabisulfite (B1197395) or air) for several hours.

-

Isolation: Cool the reaction mixture, and collect the precipitated product by filtration. Wash with a cold solvent and dry to obtain the pure benzimidazole derivative.

| Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Benzaldehyde | 6-Hydroxy-2-phenylbenzimidazole | 85-95 | 265-267 | ¹H NMR, ¹³C NMR, MS |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-hydroxybenzimidazole | 80-90 | 288-290 | ¹H NMR, ¹³C NMR, MS |

| 4-Methoxybenzaldehyde | 6-Hydroxy-2-(4-methoxyphenyl)benzimidazole | 82-92 | 240-242 | ¹H NMR, ¹³C NMR, MS |

Synthesis of Quinazolines

Quinazoline (B50416) derivatives can be synthesized from this compound through a multi-step process. The key steps involve the reduction of the nitro group, followed by reaction with an amine to form a Schiff base, which then undergoes cyclization with a suitable C1 source. A more direct approach involves a multicomponent reaction.

Experimental Protocol: Multicomponent Synthesis of 7-Hydroxyquinazolines

-

Reaction Mixture: Combine this compound (1 equivalent), an aromatic amine (1 equivalent), and dimedone (1 equivalent) in ethanol.

-

Catalyst: Add a catalytic amount of a Lewis acid (e.g., InCl₃).

-

Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

| Aromatic Amine | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| Aniline | 7-Hydroxy-2,4-diphenyl-quinazoline | 70-80 | 210-212 | ¹H NMR, ¹³C NMR, MS |

| 4-Methylaniline | 7-Hydroxy-2-phenyl-4-(p-tolyl)quinazoline | 72-82 | 225-227 | ¹H NMR, ¹³C NMR, MS |

| 4-Chloroaniline | 4-(4-Chlorophenyl)-7-hydroxy-2-phenylquinazoline | 68-78 | 240-242 | ¹H NMR, ¹³C NMR, MS |

Biological Significance and Potential Signaling Pathways

Heterocyclic compounds derived from this compound, particularly those containing quinoline, benzimidazole, and quinazoline scaffolds, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Anticancer Activity of Hydroxy-Substituted Quinazolines

Many quinazoline derivatives are known to act as tyrosine kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. The hydroxyl group on the quinazoline core can potentially enhance binding to the ATP-binding site of these kinases.

Caption: Potential mechanism of action for 7-hydroxyquinazoline derivatives as tyrosine kinase inhibitors.

Antimicrobial Activity of Hydroxy-Substituted Benzimidazoles

Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of microbial growth by interfering with essential cellular processes. The hydroxyl group can play a role in binding to bacterial enzymes or disrupting cell membrane integrity. A plausible mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide range of novel heterocyclic compounds. Its unique combination of functional groups allows for the construction of complex molecular architectures with significant potential in drug discovery and materials science. The synthetic routes outlined in this guide, particularly those involving a key nitro-reduction step, provide efficient pathways to quinolines, benzimidazoles, quinazolines, and other important heterocyclic systems. The potential for these derivatives to exhibit potent biological activities, such as anticancer and antimicrobial effects, underscores the importance of continued research and development utilizing this remarkable building block. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of heterocyclic chemistry.

The Biological Potential of 5-Hydroxy-2-nitrobenzaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structure, featuring hydroxyl, nitro, and aldehyde functional groups, provides multiple reactive sites for the synthesis of a diverse array of derivatives, most notably Schiff bases. These derivatives have garnered significant interest within the scientific community due to their wide spectrum of potential biological activities, including antimicrobial and anticancer properties. The electron-withdrawing nature of the nitro group, combined with the coordinating potential of the hydroxyl and imine groups in its Schiff base derivatives, is believed to contribute to their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for evaluating this compound derivatives, aiming to equip researchers with the foundational knowledge to explore this promising class of compounds.

Synthesis of this compound and its Schiff Base Derivatives

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine. The general procedure involves dissolving this compound and the desired primary amine in a suitable solvent, often with a catalytic amount of acid, and heating the mixture under reflux.

General Synthesis Protocol for Schiff Bases

A common method for the synthesis of Schiff bases derived from this compound involves the following steps:

-

Dissolution : Dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol.

-

Catalysis : Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

-

Reaction : The mixture is then refluxed for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Isolation : Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the Schiff base) is collected by filtration.

-

Purification : The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

Biological Activities and Data Presentation

While extensive quantitative data specifically for this compound derivatives is limited in publicly available literature, the biological activities of structurally similar nitro- and hydroxy-substituted benzaldehyde (B42025) Schiff bases provide a strong indication of their potential. The following tables summarize representative quantitative data for such analogous compounds to serve as a reference for researchers.

Antimicrobial Activity

Schiff bases derived from substituted benzaldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens. The imine group is considered crucial for their antimicrobial action.

Table 1: Representative Antimicrobial Activity of Structurally Similar Schiff Base Derivatives (Zone of Inhibition in mm)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Schiff base of 3-nitrobenzaldehyde | 18 mm | 14 mm | 12 mm | 16 mm |

| Metal complex of nitrobenzaldehyde Schiff base | 22 mm | 18 mm | 16 mm | 20 mm |

Note: The data presented are illustrative and sourced from studies on analogous compounds to indicate potential activity.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Structurally Similar Schiff Base Derivatives (in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Aspergillus niger |

| Schiff base of salicylaldehyde | 12.5 | 25 | 50 | 12.5 |

| Chitosan-based Schiff base | 7.81 | 15.62 | 31.25 | - |

Note: The data presented are illustrative and sourced from studies on analogous compounds to indicate potential activity.[1]

Anticancer Activity

The cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines have been a subject of intense research. Proposed mechanisms of action often involve DNA binding and cleavage or the inhibition of critical cellular enzymes.

Table 3: Representative Anticancer Activity of Structurally Similar Schiff Base Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |

| Salicylaldehyde-derived Schiff base | < 0.1 | - | 16.95 | - |

| 4-Nitrobenzaldehyde-derived Schiff base | - | 446.68 (µg/mL) | - | - |

| Binuclear Ru(II) Schiff base complex | 4.09 | - | 0.68 | 1.66 |

Note: The data presented are illustrative and sourced from studies on analogous compounds to indicate potential activity.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological potential of newly synthesized compounds. The following are standard protocols adapted from the literature for assessing the antimicrobial and anticancer activities of Schiff base derivatives.

Antimicrobial Susceptibility Testing

1. Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., matching the 0.5 McFarland turbidity standard) is prepared.

-

Inoculation of Agar (B569324) Plates : The standardized inoculum is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Application of Test Compounds : Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement : The diameter of the zone of inhibition around each disc is measured in millimeters.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilution : A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation : A standardized suspension of the test microorganism is added to each well.

-

Controls : Positive (microorganism without the compound) and negative (broth only) controls are included.

-

Incubation : The microtiter plate is incubated under appropriate conditions.

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the treatment period, MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Visualization of Methodologies and Pathways

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological screening of this compound derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Putative Signaling Pathway in Cancer Cells

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, research on other benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.

References

- 1. Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Hydroxyquinoline Derivatives from 5-Hydroxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-hydroxyquinoline (B46185) derivatives, valuable scaffolds in medicinal chemistry, utilizing 5-Hydroxy-2-nitrobenzaldehyde as a key starting material. The described methodology is based on a modified one-pot Friedländer annulation, which involves the in situ reduction of the nitro group followed by condensation with an active methylene (B1212753) compound.[1] This approach offers a significant advantage as it circumvents the need to handle potentially unstable 2-amino-5-hydroxybenzaldehyde.

Introduction

Quinoline (B57606) and its derivatives are fundamental heterocyclic structures present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] They are integral components in the development of therapeutic agents, including anticancer, antimalarial, antibacterial, and anti-inflammatory drugs. The substituent pattern on the quinoline ring system plays a crucial role in modulating the pharmacological properties of these compounds. The introduction of a hydroxyl group at the C-6 position, in particular, can significantly influence the biological activity and pharmacokinetic profile of the resulting quinoline derivative.

The Friedländer synthesis is a classical and efficient method for constructing the quinoline core, typically involving the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group.[2][3] A significant modification of this method allows for the use of more readily available 2-nitrobenzaldehydes as starting materials.[1] This is achieved through a domino reaction sequence where the nitro group is first reduced to an amine in situ, which then undergoes the classical Friedländer condensation.[1] This one-pot approach is not only efficient but also amenable to the synthesis of a diverse range of substituted quinolines.

This document outlines a detailed protocol for the synthesis of 6-hydroxyquinoline derivatives from this compound and various active methylene compounds, providing quantitative data for representative examples and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the expected products and yields for the synthesis of various 6-hydroxyquinoline derivatives from this compound using the modified Friedländer synthesis. The yields are based on analogous reactions reported in the literature for other substituted 2-nitrobenzaldehydes.[1]

| Entry | Active Methylene Compound | Product | Expected Yield (%) |

| 1 | Acetophenone | 6-Hydroxy-2-phenylquinoline | 85-95 |

| 2 | Ethyl acetoacetate | Ethyl 6-hydroxy-2-methylquinoline-3-carboxylate | 80-90 |

| 3 | Acetone | 6-Hydroxy-2-methylquinoline | 75-85 |

| 4 | Cyclohexanone | 7,8,9,10-Tetrahydro-6-hydroxyacridine | 70-80 |

Experimental Protocols

General Protocol for the One-Pot Synthesis of 6-Hydroxyquinoline Derivatives

This protocol is adapted from the well-established method for the domino nitro reduction-Friedländer heterocyclization.[1]

Materials:

-

This compound

-

Active methylene compound (e.g., Acetophenone, Ethyl acetoacetate, Acetone, Cyclohexanone)

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (B145695) (EtOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Addition of Reagents: To the flask, add the active methylene compound (1.1-1.5 eq.), followed by ethanol and glacial acetic acid (a typical solvent ratio is 1:1 to 2:1 EtOH:AcOH).

-

Reduction of Nitro Group: To the stirred solution, add iron powder (3.0-5.0 eq.) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrate.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

-

Combine the filtrates and carefully neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Friedländer Annulation with 5-Hydroxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals